
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O3 It is a benzyl ester derivative of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid This compound is of interest due to its unique structural features, which include a cyclobutane ring, a hydroxyl group, and a benzyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate typically involves the esterification of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of benzyl esters can be achieved through transesterification processes. This involves the reaction of an ester with benzyl alcohol in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) under mild conditions . This method is advantageous due to its simplicity and the high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-ethyl-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of benzyl 3-ethyl-3-hydroxycyclobutanol.
Substitution: Formation of substituted benzyl esters.
Applications De Recherche Scientifique
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzyl 3-hydroxycyclobutane-1-carboxylate: Similar structure but lacks the ethyl group.
Benzyl 3-hydroxyazetidine-1-carboxylate: Contains an azetidine ring instead of a cyclobutane ring
Uniqueness: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the ethyl group on the cyclobutane ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzyl esters and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-14(16)8-12(9-14)13(15)17-10-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3 |
Clé InChI |
VFXNLKXGBSQEFG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C1)C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


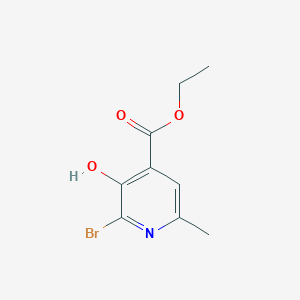
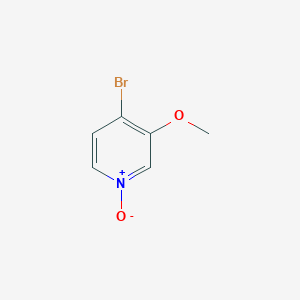
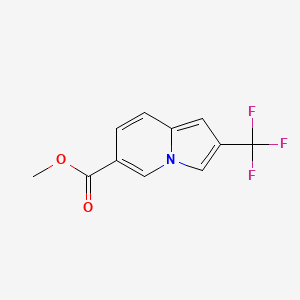
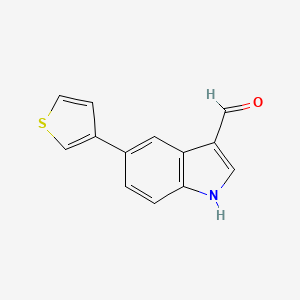


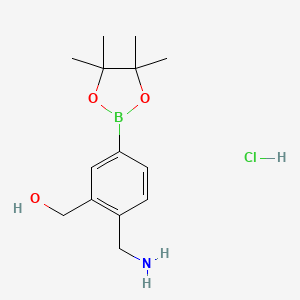

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
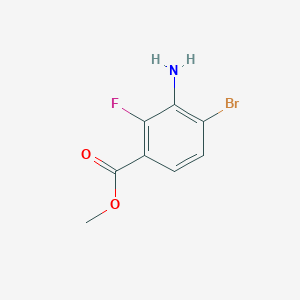
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)

![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)

